Chemical structure and physical properties of 1-(prop-2-en-1-yl)-1H-indazol-6-amine

Chemical structure and physical properties of 1-(prop-2-en-1-yl)-1H-indazol-6-amine

An In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of 1-(Prop-2-en-1-yl)-1H-indazol-6-amine

Executive Summary

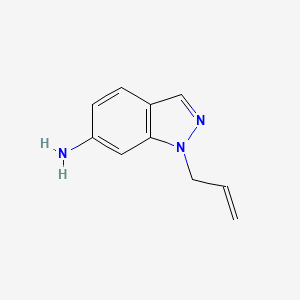

1-(Prop-2-en-1-yl)-1H-indazol-6-amine (CAS: 123177-51-5), commonly referred to as 1-allyl-1H-indazol-6-amine, is a highly versatile heterocyclic building block extensively utilized in modern drug discovery and medicinal chemistry. Featuring a privileged indazole core, a reactive 6-amino group, and an N1-allyl substituent, this compound provides a unique combination of pharmacophoric features and synthetic handles. This whitepaper details its structural architecture, physical properties, mechanistic utility in kinase inhibition, and step-by-step synthetic methodologies.

Chemical Identity and Structural Architecture

The structural framework of 1-(prop-2-en-1-yl)-1H-indazol-6-amine consists of a bicyclic 1H-indazole system. The N1 position is functionalized with an allyl (prop-2-en-1-yl) group, while the C6 position bears a primary amine.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| Chemical Name | 1-(prop-2-en-1-yl)-1H-indazol-6-amine |

| CAS Number | 123177-51-5 |

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.21 g/mol |

| SMILES String | C=CCN1N=CC2=C1C=C(N)C=C2 |

| Topological Polar Surface Area (TPSA) | ~43.84 Ų |

| Consensus LogP | 1.30 – 1.47 |

| Hydrogen Bond Donors | 1 (Primary amine) |

| Hydrogen Bond Acceptors | 2 (Indazole N2, Amine) |

| Rotatable Bonds | 2 |

Data supported by computational models derived from [4] and the [3].

Mechanistic Insights in Drug Discovery (E-E-A-T)

As an Application Scientist, I emphasize that the selection of the 1-allyl-1H-indazol-6-amine scaffold is rarely arbitrary. The indazole core is a renowned bioisostere of indole and benzimidazole, exhibiting superior metabolic stability and unique hydrogen-bonding capabilities.

-

The 6-Amino Group (Hinge Binder): The primary amine at the C6 position acts as a crucial hydrogen bond donor and acceptor. In kinase inhibitor design, this group frequently interacts with the backbone carbonyls or amides of the kinase hinge region (e.g., in VEGFR, EGFR, or Aurora kinases), anchoring the molecule within the ATP-binding pocket.

-

The N1-Allyl Group (Dual Utility):

-

Pharmacological: The allyl group projects into the hydrophobic selectivity pocket adjacent to the hinge region, enhancing lipophilicity (LogP ~1.4) and target selectivity without excessively increasing molecular weight.

-

Synthetic: The terminal alkene serves as a versatile handle for late-stage functionalization. It can undergo cross-metathesis, epoxidation, or hydroboration-oxidation, allowing medicinal chemists to rapidly generate structural analogs.

-

Figure 1: Pharmacophore mapping and kinase binding interactions of the indazole scaffold.

Self-Validating Synthetic Methodology

The synthesis of 1-(prop-2-en-1-yl)-1H-indazol-6-amine requires strict regiocontrol and chemoselectivity. The standard protocol begins with 6-nitro-1H-indazole.

Figure 2: Chemoselective synthetic workflow for 1-(prop-2-en-1-yl)-1H-indazol-6-amine.

Step-by-Step Protocol:

Step 1: Regioselective N-Alkylation

-

Reagents: 6-nitro-1H-indazole (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous DMF.

-

Procedure: Dissolve 6-nitro-1H-indazole in DMF and cool to 0°C. Add K₂CO₃, followed by the dropwise addition of allyl bromide. Stir at room temperature for 12 hours.

-

Causality & Validation: K₂CO₃ deprotonates the highly acidic N1 proton. Alkylation typically yields a mixture of N1 and N2 isomers. The N1 isomer is thermodynamically favored. Self-Validation: TLC and LC-MS will show two distinct product spots. Chromatographic separation (silica gel, Hexanes/EtOAc) is mandatory to isolate pure 1-allyl-6-nitro-1H-indazole.

Step 2: Chemoselective Reduction (Béchamp-Type)

-

Reagents: 1-allyl-6-nitro-1H-indazole (1.0 eq), Iron powder (5.0 eq), Ammonium chloride (NH₄Cl, 5.0 eq), EtOH/H₂O (4:1 v/v).

-

Procedure: Suspend the nitro intermediate, Fe powder, and NH₄Cl in the solvent mixture. Heat to 80°C (reflux) for 2-4 hours under vigorous stirring.

-

Causality & Validation: Standard catalytic hydrogenation (Pd/C, H₂) is strictly prohibited here, as it would inadvertently reduce the allyl double bond to a propyl group. The utilizing Fe/NH₄Cl (or Zn/NH₄Cl) provides absolute chemoselectivity, reducing the nitro group to an aniline while preserving the terminal alkene[1, 2]. Self-Validation: ¹H-NMR of the product must retain the multiplet at ~5.9 ppm (internal alkene CH) and the doublet/multiplet at ~5.1-5.2 ppm (terminal =CH₂).

Analytical Characterization

To confirm the identity and purity of 1-(prop-2-en-1-yl)-1H-indazol-6-amine, the following analytical profile is expected:

-

¹H-NMR (400 MHz, DMSO-d₆):

-

δ 7.80 (s, 1H, Indazole C3-H)

-

δ 7.35 (d, J = 8.5 Hz, 1H, C4-H)

-

δ 6.50 (dd, J = 8.5, 1.8 Hz, 1H, C5-H)

-

δ 6.40 (s, 1H, C7-H)

-

δ 5.95 (ddt, J = 17.1, 10.2, 5.5 Hz, 1H, Allyl -CH=)

-

δ 5.30 (br s, 2H, -NH₂, exchangeable with D₂O)

-

δ 5.15 (dq, J = 10.2, 1.5 Hz, 1H, Allyl =CH₂, cis)

-

δ 5.05 (dq, J = 17.1, 1.5 Hz, 1H, Allyl =CH₂, trans)

-

δ 4.90 (dt, J = 5.5, 1.5 Hz, 2H, N-CH₂)

-

-

LC-MS (ESI+): Expected[M+H]⁺ peak at m/z 174.2.

Handling, Stability, and Storage

-

Storage: Store in a tightly sealed container at 2-8°C, protected from light and moisture. The primary amine is susceptible to oxidation over time, which may result in a color change (darkening).

-

Handling: Handle under a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves and safety goggles, as the compound is classified as a potential skin and eye irritant (GHS07) [3].

References

-

Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: Organic Letters, ACS Publications (2021) URL: [Link]

-

Title: Solvent-free zinc-mediated Béchamp reduction using mechanochemistry Source: RSC Advances, Royal Society of Chemistry (2025) URL: [Link]

-

Title: 1-(prop-2-en-1-yl)-1H-indazol-6-amine Substance Information Source: NextSDS Chemical Database URL: [Link]

-

Title: Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties Source: Journal of Medicinal Chemistry, ACS Publications (2000) URL: [Link]